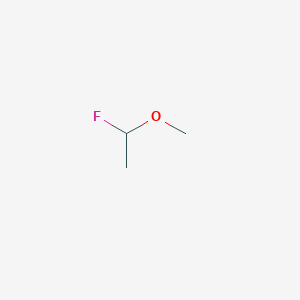
1-Fluoro-1-methoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-1-methoxyethane is an organic compound with the molecular formula C3H7FO It is a fluorinated ether, characterized by the presence of both a fluorine atom and a methoxy group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-1-methoxyethane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide. The reaction proceeds via an SN2 mechanism, where the bromine atom is replaced by a methoxy group, yielding this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-1-methoxyethane primarily undergoes nucleophilic substitution reactions. The presence of the fluorine atom makes it a good candidate for such reactions, as fluorine is a good leaving group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide is a common reagent used in the synthesis of this compound.
Oxidation and Reduction:
Major Products: The major product of the nucleophilic substitution reaction involving (S)-1-bromo-1-fluoroethane and sodium methoxide is this compound .
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of fluorinated compounds.
Biology and Medicine:
Industry: Fluorinated ethers like 1-fluoro-1-methoxyethane may find applications in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluoro-1-methoxyethane in chemical reactions involves nucleophilic substitution, where the fluorine atom is replaced by a nucleophile, such as a methoxy group. This reaction proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile and simultaneous displacement of the leaving group .
Comparison with Similar Compounds
1-Bromo-1-fluoroethane: This compound is a precursor in the synthesis of 1-fluoro-1-methoxyethane.
1-Fluoro-2-methoxyethane: Another fluorinated ether with similar properties.
Uniqueness: this compound is unique due to its specific combination of a fluorine atom and a methoxy group on an ethane backbone. This combination imparts distinct chemical properties, such as reactivity in nucleophilic substitution reactions, which can be leveraged in various applications.
Properties
CAS No. |
62131-01-5 |
|---|---|
Molecular Formula |
C3H7FO |
Molecular Weight |
78.09 g/mol |
IUPAC Name |
1-fluoro-1-methoxyethane |
InChI |
InChI=1S/C3H7FO/c1-3(4)5-2/h3H,1-2H3 |
InChI Key |
GTUAUXZZLZAEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















